molecular formula C5H4INO3 B13011546 Methyl 4-iodooxazole-5-carboxylate

Methyl 4-iodooxazole-5-carboxylate

Cat. No.: B13011546
M. Wt: 252.99 g/mol
InChI Key: DKADPLPTYXDPGP-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) and Isoxazole (B147169) Heterocycles in Synthetic Strategies

Oxazole and isoxazole rings are prevalent scaffolds in numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net Their significance in synthetic strategies stems from their ability to act as bioisosteres for other functional groups, their relative stability, and the various synthetic transformations they can undergo. The development of novel methods for the synthesis and functionalization of these heterocycles is a continuous focus of chemical research. nih.govresearchgate.net

Strategic Importance of Halogenated Oxazole Carboxylates as Versatile Building Blocks

The introduction of a halogen atom, such as iodine, onto the oxazole ring, particularly in conjunction with a carboxylate group, dramatically enhances its synthetic utility. Halogenated oxazoles, like Methyl 4-iodooxazole-5-carboxylate, serve as versatile building blocks for several key reasons:

Site-Selective Functionalization: The iodine atom provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of various substituents at the C-4 position of the oxazole ring.

Structural Diversity: The ability to participate in diverse coupling reactions opens up pathways to a vast chemical space, enabling the synthesis of libraries of complex molecules for screening and development.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound "this compound". The subsequent sections will delve into its synthesis, and its reactivity in key organic transformations. The aim is to provide a comprehensive overview of the strategic value of this specific building block in contemporary organic synthesis.

Properties

Molecular Formula

C5H4INO3

Molecular Weight

252.99 g/mol

IUPAC Name

methyl 4-iodo-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C5H4INO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3

InChI Key

DKADPLPTYXDPGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CO1)I

Origin of Product

United States

Synthesis of Methyl 4 Iodooxazole 5 Carboxylate

While direct literature detailing the synthesis of Methyl 4-iodooxazole-5-carboxylate is not abundant, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis and functionalization of oxazole (B20620) rings. The most logical approach involves a two-step sequence: the initial construction of the parent oxazole ester followed by a regioselective iodination.

A potential synthetic pathway could start from readily available starting materials to first construct the methyl oxazole-5-carboxylate core. Subsequently, a directed iodination at the C-4 position would yield the target molecule. A relevant precedent for the crucial iodination step is the work by Vedejs and Luchetta, who described a method for the iodination of oxazoles at the C-4 position via a 2-lithiooxazole intermediate. acs.org This suggests that direct iodination at C-4 is a feasible transformation.

Table 1: Proposed

StepReactionKey Reagents and ConditionsPrecedent/Rationale
1Formation of Methyl oxazole-5-carboxylateVarious methods exist for oxazole synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction. nih.govresearchgate.netThe choice of method would depend on the availability of starting materials and desired scale.
2C-4 IodinationN-Iodosuccinimide (NIS) or other electrophilic iodine sources. The reaction could potentially be directed by a pre-formed lithiated species at C-2 to facilitate iodination at C-4. acs.orgThe methodology developed by Vedejs and Luchetta for C-4 iodination of oxazoles provides a strong basis for this transformation. acs.org

Reactivity and Functionalization of the Methyl 4 Iodooxazole 5 Carboxylate Core

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forging new bonds at the C4 position of the oxazole (B20620) ring. The electron-deficient nature of the oxazole ring, coupled with the reactivity of the carbon-iodine bond, facilitates a variety of cross-coupling reactions.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the context of methyl 4-iodooxazole-5-carboxylate, this reaction provides a direct route to C4-alkynylated oxazoles. rsc.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov

Research has shown that the Sonogashira cross-coupling reaction of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes can proceed with high yields, up to 98%. rsc.orgnih.govnih.gov The steric hindrance of the substituent at the C3 position of the isoxazole (B147169) ring has a more significant impact on the reaction's efficiency than the substituent at the C5 position. rsc.orgnih.gov Interestingly, the electronic effects of the group at the C3 position appear to have a negligible influence on the outcome of the coupling. rsc.orgnih.gov

A plausible mechanism for the Sonogashira coupling reaction has been proposed. rsc.orgnih.gov This powerful reaction has been successfully applied to the synthesis of a variety of 4-alkynylisoxazoles. nih.gov

Table 1: Examples of Sonogashira Cross-Coupling of 4-Iodooxazole (B3223780) Derivatives

Entry Oxazole Substrate Alkyne Catalyst System Product Yield (%) Reference
1 3-Ethoxy-5-methyl-4-iodoisoxazole Phenylacetylene Pd(PPh₃)₂Cl₂/CuI 3-Ethoxy-5-methyl-4-(phenylethynyl)isoxazole 58 nih.govresearchgate.net
2 3-(3,4,5-Trimethoxyphenyl)-5-methyl-4-iodoisoxazole Various terminal alkynes Not specified 4-Alkynyl-3-(3,4,5-trimethoxyphenyl)-5-methylisoxazole 30-83 researchgate.net
3 3-(Trifluoromethyl)-5-phenyl-4-iodoisoxazole Phenylacetylene Pd(PPh₃)₂Cl₂ 4-(Phenylethynyl)-3-(trifluoromethyl)-5-phenylisoxazole 80 nih.gov

This table presents selected examples and is not exhaustive.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. organicreactions.orglibretexts.orgyoutube.com This reaction is highly valued in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. organicreactions.orglibretexts.orgsigmaaldrich.com

In the functionalization of this compound, the Suzuki-Miyaura coupling is a key method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. youtube.comyoutube.com The mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of ligand for the palladium catalyst can be crucial for the success of the reaction, especially with challenging substrates. nih.gov For instance, the coupling of 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester was identified as a challenging Suzuki-Miyaura reaction. nih.gov

Table 2: Suzuki-Miyaura Coupling of 4-Halooxazole Derivatives

Entry Oxazole Substrate Boronic Acid/Ester Catalyst System Product Yield (%) Reference
1 3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Pd precatalyst with various ligands 3-(3,5-Dimethylisoxazol-4-yl)quinoline Optimized yields reported nih.gov
2 Aryl Chlorides Aryl Boronic Acids (L1)PdCl₂ (L1 = N-diphenylphosphanyl-2-aminopyridine) Biaryl products Good to excellent researchgate.net

This table illustrates the application of Suzuki-Miyaura coupling to heterocyclic systems and is not limited to oxazoles.

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgnrochemistry.comyoutube.com A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org However, organozinc reagents are sensitive to moisture and air, necessitating the use of anhydrous and oxygen-free reaction conditions. wikipedia.orgnrochemistry.com

The reaction mechanism involves the oxidative addition of the organic halide to the palladium(0) or nickel(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product. youtube.comnumberanalytics.com This methodology has been successfully applied in the synthesis of complex molecules, including natural products. wikipedia.org

For the functionalization of this compound, a Negishi-type coupling would involve the in-situ generation of an organozinc species from the iodo-oxazole, or the coupling of the iodo-oxazole with a pre-formed organozinc reagent. This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C4 position. Recent advancements have even demonstrated Negishi couplings in aqueous media under aerobic conditions. nih.gov

While palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of the C4 position of this compound, there are certain limitations to consider.

Scope:

Variety of Coupling Partners: A wide range of substituents can be introduced at the C4 position, including alkynyl, aryl, heteroaryl, vinyl, and alkyl groups, through Sonogashira, Suzuki-Miyaura, and Negishi couplings respectively. rsc.orgorganicreactions.orgnumberanalytics.com

Functional Group Tolerance: The Suzuki-Miyaura reaction, in particular, is known for its excellent tolerance of various functional groups, making it suitable for complex molecule synthesis. organicreactions.orglibretexts.org

Mild Reaction Conditions: Many of these transformations can be carried out under relatively mild conditions. organicreactions.org

Limitations:

Steric Hindrance: As observed in Sonogashira couplings, significant steric bulk on the substituents of the oxazole ring, particularly at the C3 position, can impede the reaction and lower yields. rsc.orgnih.gov

Substrate Reactivity: The reactivity of the organic halide is crucial. While iodides are generally very reactive, the corresponding bromides or chlorides may require more forcing conditions or specialized catalyst systems. wikipedia.org

Sensitivity of Reagents: Organozinc reagents used in Negishi couplings are sensitive to air and moisture, requiring stringent reaction setups. wikipedia.orgnrochemistry.com Similarly, some boronic acids for Suzuki-Miyaura couplings can be unstable. sigmaaldrich.com

Catalyst and Ligand Effects: The choice of palladium catalyst and associated ligands can be critical and may require optimization for specific substrate combinations to achieve high yields and avoid side reactions. nih.gov

Directed C–H Functionalization and Lithiation Strategies

An alternative approach to functionalizing the oxazole core involves the direct activation of C-H bonds, a strategy that offers atom economy and can provide access to substitution patterns not easily achieved through cross-coupling of halo-oxazoles.

Directed ortho-metalation, or lithiation, is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.casemanticscholar.org This method relies on a directing metalating group (DMG) that coordinates to an organolithium base, facilitating the deprotonation of a nearby C-H bond. semanticscholar.org

In the context of oxazoles, the C2 position is the most acidic and is readily deprotonated by strong bases like n-butyllithium. nih.gov However, the resulting 2-lithio-oxazoles can be unstable and may exist in equilibrium with a ring-opened isonitrile tautomer. nih.gov Trapping this lithiated intermediate with an electrophile, such as an aldehyde, ketone, or alkyl halide, allows for the introduction of a functional group at the C2 position.

To achieve lithiation at other positions, such as C4 or C5, a directing group is often necessary, or the more acidic positions must be blocked. uwindsor.ca The regiochemistry of lithiation can be influenced by the substituents already present on the oxazole ring and the reaction conditions, including the choice of base and solvent. nih.govnih.govrsc.org For instance, the presence of a substituent at a particular position can direct lithiation to an adjacent site. Once the lithiated oxazole is formed, it can be reacted with a variety of electrophiles to introduce new functional groups.

While direct C4 lithiation of the parent this compound is not the primary focus due to the presence of the reactive iodine atom, understanding the principles of oxazole lithiation is crucial for developing synthetic strategies for related, non-halogenated oxazole systems.

Direct C–H Arylation and Alkenylation of Oxazoles

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for forging new carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. In the context of oxazole chemistry, this approach allows for the direct attachment of aryl and alkenyl groups to the heterocyclic core. For this compound, the C4 and C5 positions are substituted, leaving the C2 position as the primary site for direct C–H activation.

Research on analogous structures, such as ethyl oxazole-4-carboxylate, has shown that the C2 and C5 positions are the most susceptible to palladium-catalyzed direct arylation. beilstein-journals.org The reaction mechanism is often proposed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway. beilstein-journals.org In the case of this compound, the C2-H bond is the only available site for such a transformation. The electron-withdrawing nature of the C5-ester group enhances the acidity of the C2 proton, facilitating its activation by a transition-metal catalyst, typically a palladium complex.

Similarly, direct C–H alkenylation can be achieved, often employing palladium or rhodium catalysts to couple the oxazole core with various olefins. mdpi.com These reactions provide a direct route to C2-alkenylated oxazoles, which are valuable building blocks in medicinal chemistry and materials science.

Table 1: Representative Conditions for Direct C-H Functionalization of Oxazoles
TransformationCatalystCoupling PartnerBase/AdditiveSolventTypical Position
ArylationPd(OAc)₂ or Pd(0) complexesAryl Halide (e.g., Ph-I)K₂CO₃, Cs₂CO₃Dioxane, TolueneC2/C5
Alkenylation[RhCp*Cl₂]₂ or Pd(OAc)₂Alkene (e.g., Styrene)AgOAc, Cu(OAc)₂DMF, t-AmylOHC2/C5

Transformations Involving the Ester Moiety at C5

The methyl ester at the C5 position is not merely a passive substituent; it is a versatile functional group that can undergo a range of transformations to yield other important derivatives.

Hydrolysis and Transesterifications

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-iodooxazole-5-carboxylic acid. This transformation is typically achieved under standard basic conditions, for instance, by treatment with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF), followed by acidification. Alternatively, acid-catalyzed hydrolysis can be performed, though basic conditions are more common.

Transesterification offers a pathway to other ester derivatives. By heating the methyl ester in a different alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst (like H₂SO₄) or a base, the methyl group can be exchanged for a different alkyl or aryl group. This allows for the fine-tuning of the molecule's physical and chemical properties.

Reductions to Alcohol Derivatives

Reduction of the C5-ester functionality provides access to the corresponding primary alcohol, (4-iodooxazol-5-yl)methanol. This transformation is a key step for introducing a flexible linker or a site for further derivatization.

Several reducing agents can accomplish this conversion. Strong, non-selective reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective but may not be compatible with other sensitive functional groups. nih.gov More controlled reductions can be achieved using sodium borohydride (B1222165) (NaBH₄), often in conjunction with an activating agent. For example, the combination of NaBH₄ and iodine (I₂) can selectively reduce carboxylic esters to alcohols. researchgate.net Modern methods also employ catalytic systems, such as manganese-catalyzed hydrosilylation, which offers a milder and more sustainable alternative for the reduction of esters to alcohols. nih.gov

Table 2: Selected Methods for the Reduction of the C5-Ester
Reagent/SystemConditionsProductReference
LiAlH₄Anhydrous THF, 0 °C to r.t.(4-Iodooxazol-5-yl)methanol nih.gov
NaBH₄ / I₂THF, room temperature(4-Iodooxazol-5-yl)methanol researchgate.net
[MnBr(CO)₅] / PhSiH₃Toluene, 80 °C(4-Iodooxazol-5-yl)methanol nih.gov

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of the this compound core and the regioselectivity of its functionalization are profoundly influenced by the electronic and steric properties of the iodo and ester substituents.

The methyl carboxylate group at C5 is a moderately electron-withdrawing group. Its presence deactivates the oxazole ring towards classical electrophilic aromatic substitution. However, it significantly increases the acidity of the C2-H proton, thereby facilitating its removal in metal-catalyzed C-H activation cycles. beilstein-journals.org This electronic effect is a key factor in directing functionalization to the C2 position.

The iodine atom at the C4 position exerts a dual influence. Electronically, it has an inductive electron-withdrawing effect (-I) and a weak mesomeric electron-donating effect (+M). More significantly, the C4-iodo bond represents a classical site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing an alternative pathway for functionalization that is orthogonal to C-H activation. In the context of direct C-H functionalization, the presence of the bulky iodine atom at C4, along with the ester at C5, sterically and electronically funnels incoming reagents towards the unsubstituted C2 position, making it the most probable site of reaction.

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

The carbon-iodine bond at the C4 position of this compound is a prime site for the formation of new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a widely employed method for this purpose due to its mild conditions and functional group tolerance. ubc.caresearchgate.net The mechanism for the coupling of this compound with an organoboron reagent is generally understood to proceed through a catalytic cycle involving a palladium catalyst. youtube.comyoutube.com

The catalytic cycle consists of three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The this compound undergoes oxidative addition to the Pd(0) complex, where the palladium inserts itself into the carbon-iodine bond. This process forms a Pd(II) intermediate, with the oxazole and iodo ligands attached to the metal center. youtube.com This step is often rate-limiting, and the high reactivity of the C-I bond makes it an excellent substrate for this transformation.

Transmetalation: In this step, a base activates the organoboron compound (e.g., a boronic acid, R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This species then transfers its organic group (R) to the Pd(II) complex, displacing the iodide ligand. The result is a new Pd(II) intermediate bearing both the oxazole and the new organic R group. ubc.cayoutube.com

Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium center. youtube.com This forms the new carbon-carbon bond between the C4 position of the oxazole ring and the R group from the organoboron reagent, yielding the final coupled product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligands, base, and solvent, all of which can affect the rates of the individual steps in the cycle. youtube.com

ComponentRole in Suzuki-Miyaura Cross-CouplingTypical Examples
Organohalide The electrophilic partner providing the carbon framework.This compound
Organoboron Reagent The nucleophilic partner providing the organic group to be coupled.Arylboronic acids, vinylboronic acids
Palladium Catalyst Facilitates the reaction by cycling between Pd(0) and Pd(II) oxidation states. youtube.comPd(PPh₃)₄, Pd(OAc)₂
Ligand Stabilizes the palladium center and modulates its reactivity.Triphenylphosphine (PPh₃), dppf
Base Activates the organoboron reagent for transmetalation. ubc.caK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and influences reaction kinetics.Toluene, Dioxane, DMF, often with water

Understanding Regioselectivity in Halogenation and Functionalization

The precise placement of substituents on the oxazole ring is controlled by the inherent electronic properties of the ring and the directing effects of existing functional groups. The synthesis of this compound itself is a testament to the high degree of regioselectivity that can be achieved in the functionalization of oxazoles.

The regioselectivity of halogenation is primarily governed by the acidity of the ring protons. The ester group at the C5 position is strongly electron-withdrawing, which significantly increases the acidity of the proton at the adjacent C4 position. This makes the C4 position the most favorable site for deprotonation by a strong base. A common strategy for regioselective halogenation involves the treatment of an oxazole-5-carboxylate with a lithium amide base, such as lithium hexamethyldisilazide (LiHMDS), to generate a C4-lithiated intermediate. chemrxiv.org This carbanion is then quenched with an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), to install the halogen specifically at the C4 position. chemrxiv.org

The stability of the intermediate carbanion plays a crucial role. Oxazolyl anions can exist in equilibrium with their acyclic isonitrile-enolate forms, and the choice of reaction conditions can stabilize one form over another, thereby directing the outcome of the reaction. chemrxiv.org For instance, the use of certain organozinc reagents can stabilize the charge at a specific position through the formation of a more covalent C-Zn bond, influencing the site of subsequent functionalization. chemrxiv.org

In contrast, functionalization at other positions of the oxazole ring requires different strategies. For example, to achieve functionalization at the C5 position, the more acidic C2 proton must first be addressed. One method involves protecting the C2 position with a bulky group, such as a triisopropylsilyl (TIPS) group. With the C2 position blocked, deprotonation can be directed to the C5 position, followed by reaction with an electrophile. sci-hub.se This demonstrates that a deep understanding of competing reaction sites and the use of appropriate protecting group strategies are essential for achieving desired regiochemical outcomes.

FactorInfluence on RegioselectivityExample
Substituent Effects Electron-withdrawing groups (e.g., -CO₂Me at C5) increase the acidity of adjacent protons (at C4), directing metalation to that site. chemrxiv.orgThe C5-ester group directs halogenation to the C4 position.
Base The choice of base (e.g., n-BuLi, LiHMDS) determines which proton is abstracted based on steric and electronic factors.LiHMDS is used to selectively deprotonate the C4 position of methyl oxazole-5-carboxylate. chemrxiv.org
Protecting Groups Bulky groups can block more reactive sites, forcing functionalization to occur at a less reactive position. sci-hub.seA TIPS group at C2 can direct lithiation to the C5 position. sci-hub.se
Solvent and Counter-ion The polarity of the solvent and the nature of the metal counter-ion can stabilize specific anionic intermediates, influencing regioselectivity. chemrxiv.orgPolar aprotic solvents can affect the equilibrium between cyclic carbanions and acyclic isonitrile-enolates. chemrxiv.org

Theoretical and Computational Approaches to Oxazole Reactivity and Stability

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like this compound at an electronic level. mdpi.com Methods such as Density Functional Theory (DFT) are used to model molecular geometry, electron distribution, and reaction pathways, offering insights that complement experimental findings. mdpi.comnih.gov

The reactivity of the oxazole ring is heavily influenced by its substituents. The presence of both an iodo group at C4 and a carboxylate group at C5 makes the ring electron-deficient. numberanalytics.com Computational analyses, such as the calculation of Molecular Electrostatic Potential (MEP) maps, can visualize this effect, identifying the electron-rich nitrogen atom as a likely site for coordination to Lewis acids and the electron-poor carbon atoms as susceptible to nucleophilic attack.

Computational MethodInsight ProvidedRelevance to this compound
Density Functional Theory (DFT) Provides optimized molecular geometry and electronic structure. mdpi.comPredicts bond lengths, bond angles, and the overall conformation of the molecule.
Molecular Electrostatic Potential (MEP) Maps electron density to identify electrophilic and nucleophilic sites. mdpi.comHighlights the nucleophilic character of the oxazole nitrogen and the electrophilic character of ring carbons.
Frontier Molecular Orbital (HOMO/LUMO) Analysis Determines the energy and location of the highest occupied and lowest unoccupied molecular orbitals to predict reactivity.Identifies sites for electrophilic and nucleophilic attack, explaining reactivity in coupling and functionalization reactions.
NMR Chemical Shift Calculation Predicts ¹H and ¹³C NMR spectra for comparison with experimental data. nih.govUsed for structural confirmation and to assess the accuracy of the proposed structure.
Thermodynamic Calculations Determines the relative stability of isomers and tautomers. nih.govConfirms the stability of the 4-iodo-5-carboxylate structure relative to other isomers or decomposition products.

Conclusion

De Novo Cyclization Approaches to the Oxazole Core

The formation of the oxazole ring from acyclic precursors can be achieved through several powerful cyclization strategies. These methods build the heterocyclic core from the ground up, offering flexibility in introducing various substituents.

Strategies Involving Methyl Isocyanide Synthons (e.g., TosMIC)

A prominent method for synthesizing oxazoles from aldehydes is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgmdpi.com This reaction is valued for its mild conditions and operational simplicity. nih.gov The unique reactivity of TosMIC, which possesses acidic methylene (B1212753) protons, an isocyano group, and a tosyl group that functions as an excellent leaving group, drives the transformation. organic-chemistry.orgresearchgate.net

The mechanism begins with the base-mediated deprotonation of TosMIC. The resulting anion then acts as a nucleophile, attacking an aldehyde. This is followed by an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline (B21484) intermediate. wikipedia.org A subsequent base-promoted elimination of the tosyl group leads to aromatization, yielding the final 5-substituted oxazole product. nih.govorganic-chemistry.orgmdpi.com This method is not only effective for simple aldehydes but has also been adapted for more complex systems, including the synthesis of 4,5-disubstituted oxazoles in a one-pot manner using ionic liquids as the solvent. nih.gov The use of a basic ion exchange resin as the catalyst has also been shown to simplify purification by allowing for the easy removal of the base and the p-tolylsulfinic acid byproduct through simple filtration. organic-chemistry.org

Table 1: Examples of Van Leusen Oxazole Synthesis Conditions

Aldehyde SubstrateBaseSolventProductYield (%)Reference
BenzaldehydeK₂CO₃Methanol (B129727)5-Phenyloxazole85 organic-chemistry.org
4-NitrobenzaldehydeK₂CO₃Methanol5-(4-Nitrophenyl)oxazole84 organic-chemistry.org
2-Chloroquinoline-3-carbaldehydeK₂CO₃Methanol5-(2-Chloroquinolin-3-yl)oxazole83 mdpi.com
Various AldehydesTriethylamine/β-CyclodextrinWater5-Substituted OxazolesExcellent mdpi.com

[3+2] Cycloaddition Reactions in Oxazole Ring Formation

[3+2] cycloaddition reactions represent a powerful and convergent strategy for constructing the five-membered oxazole ring. These reactions involve the combination of a three-atom component with a two-atom component.

A notable example is the rhodium(II)-catalyzed reaction between N-sulfonyl-1,2,3-triazoles and isoxazoles, which, while yielding 3-aminopyrroles, proceeds through a formal [3+2] cycloaddition involving a rhodium-azavinylcarbene intermediate. organic-chemistry.org More direct approaches include the reaction of carbenes, generated from diazo compounds, with nitriles. nih.gov This photoinduced, metal-free protocol allows for the synthesis of a wide variety of substituted oxazoles, including isotopically labeled versions. nih.gov The reaction is initiated by the photolysis of a diazo compound to generate a singlet carbene, which is then trapped by a nitrile in a [3+2] cycloaddition fashion to form the oxazole ring. nih.gov

Gold-catalyzed intermolecular [3+2] cycloadditions of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents have also been developed, offering high regioselectivity. rsc.org Similarly, copper-catalyzed oxidative [2+2+1] cycloadditions of internal alkynes and nitriles provide a robust and regioselective route to trisubstituted oxazoles. rsc.orgresearchgate.net An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has also been reported as a green and sustainable method. rsc.org

Table 2: Overview of [3+2] Cycloaddition Strategies for Oxazole Synthesis

Reactant 1Reactant 2Catalyst/ConditionsKey FeaturesReference(s)
Diazo CompoundNitrileBlue Light (Photolysis)Metal-free, versatile, forms diverse oxazoles nih.gov
Carboxylic AcidIsocyanideElectrochemical, Phosphine-mediatedSustainable, avoids transition metals and oxidants rsc.org
Internal AlkyneNitrileCopper(II)Regioselective, forms trisubstituted oxazoles rsc.orgresearchgate.net
Internal Alkyne1,3-N,O-dipole equivalentGoldHighly regioselective, convergent rsc.org
N-Sulfonyl-1,2,3-triazoleIsoxazole (B147169)Rhodium(II)Forms aminopyrrole via oxazole-related intermediates organic-chemistry.org

Intramolecular Cyclization Pathways for Oxazole Ring Construction

Intramolecular cyclization represents a classic and highly effective method for synthesizing the oxazole core, often starting from readily available precursors. The Robinson-Gabriel synthesis is a cornerstone of this approach, involving the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.comwikipedia.orgsynarchive.com This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentachloride. pharmaguideline.com The requisite 2-acylamino ketone precursors can themselves be synthesized via methods like the Dakin-West reaction. wikipedia.org A modern variation of this method uses Dess-Martin periodinane for the oxidation of β-keto amides, followed by cyclodehydration, allowing for the synthesis of substituted oxazoles from amino acid derivatives. wikipedia.org

Another significant pathway is the intramolecular oxidative cyclization of enamides, which can be mediated by hypervalent iodine reagents like phenyliodine diacetate (PIDA). acs.orgorganic-chemistry.org This metal-free method offers a broad substrate scope for producing functionalized oxazoles. acs.org Similarly, N-propargylamides can undergo intramolecular iodooxygenation using a combination of (diacetoxyiodo)benzene (B116549) (PIDA) and a source of iodine, such as lithium iodide, to yield (E)-5-iodomethylene-2-oxazolines, which are precursors to oxazoles. rsc.org Recent developments also include the rhodium-catalyzed intramolecular C-H insertion of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds to build fused naphtho[2,1-d]oxazole systems. acs.orgacs.org

Regioselective Halogenation Strategies at the C4 Position

Once the oxazole core is formed, the introduction of a halogen at a specific position is a key step toward synthesizing target molecules like this compound. The C4 position is often targeted for functionalization.

Iodination via Directed Metalation and Electrophilic Quenching

Directed metalation is a powerful tool for achieving regioselective functionalization of heterocyclic rings. For oxazoles, direct lithiation typically occurs at the most acidic C2 position. pharmaguideline.com However, this can lead to a competing electrocyclic ring-opening of the 2-lithiooxazole. acs.orgnih.gov To circumvent this issue and achieve C4-functionalization, a strategy involving the isomerization of the 2-lithiooxazole to a more stable acyclic isonitrile enolate has been developed. acs.org

A method for the specific iodination of oxazoles at the C4 position via a 2-lithiooxazole intermediate has been reported. acs.org This process involves careful control of reaction conditions to favor the desired C4-iodinated product over isomers or byproducts. acs.orgacs.org The use of a borane (B79455) complex to stabilize the 2-lithiooxazole has been shown to prevent the problematic ring-opening, allowing for clean metalation and subsequent quenching with an electrophile. acs.org In a similar vein, a highly regioselective C4-bromination of 5-substituted oxazoles was achieved by using dimethylformamide (DMF) as the solvent, which critically drives the equilibrium toward the acyclic isonitrile enolate, thus favoring halogenation at the C4 position. acs.org These 4-halooxazoles are valuable intermediates for further diversification, for example, through Suzuki-Miyaura cross-coupling reactions. acs.org

Decarboxylative Iodination of Oxazole-4-carboxylic Acids

Decarboxylative halogenation offers an alternative route to aryl halides, using carboxylic acids as readily available starting materials. The classic Hunsdiecker reaction, which converts silver carboxylates to halides, is often inefficient for aromatic carboxylic acids. acs.org

More modern, transition-metal-free methods have been developed for the decarboxylative iodination of electron-rich aromatic and heteroaromatic carboxylic acids. acs.org These procedures overcome the limitations of the classical Hunsdiecker reaction, such as the need for stoichiometric silver salts and poor selectivity. acs.org For heterocyclic systems, a microwave-assisted, metal-free decarboxylative iodination of isoxazole-4-carboxylic acids has been reported, showcasing a direct conversion of the carboxylic acid group at the C4 position to an iodide. acs.org While this specific example is for an isoxazole, the principle can be extended to oxazole-4-carboxylic acids, providing a direct and regioselective pathway to 4-iodooxazoles from the corresponding and often accessible carboxylic acid precursors. nih.gov

Halogen Dance Rearrangements for C4-Iodo Functionality

The "halogen dance" is a base-mediated isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This rearrangement is a powerful tool for accessing substituted heterocycles that are otherwise difficult to synthesize directly. thieme-connect.com For the synthesis of C4-iodooxazoles, this typically involves the rearrangement of a C5-iodooxazole precursor.

The mechanism for the halogen dance on iodooxazoles can be complex. It is proposed to proceed through two potential pathways when mediated by lithium diisopropylamide (LDA). thieme-connect.com The primary desired pathway involves the deprotonation at the C4 position of the 5-iodooxazole, which initiates the rearrangement cascade to ultimately form the more stable 4-iodo-5-lithiooxazole intermediate. Quenching this intermediate with a proton source, such as water, yields the desired 4-iodooxazole (B3223780) product. thieme-connect.com

However, a competing pathway involves lithium-iodide exchange at the C5 position, which leads to a reduced, de-iodinated oxazole, thereby removing material from the desired reaction cycle. thieme-connect.com The choice of base is critical to the success of the rearrangement. Studies have shown that while LDA can effect the transformation, other bases like potassium hexamethyldisilazide (KHMDS), sodium hexamethyldisilazide (NaHMDS), and potassium diisopropylamide (KDA) are either unreactive or lead to undesired side products. researchgate.net For instance, using n-butyllithium (n-BuLi) can result almost exclusively in the reduced, de-iodinated product. researchgate.net

In a study on the rearrangement of 2-(butylsulfanyl)-5-iodooxazole, treatment with 1.5 equivalents of LDA in THF at -78 °C yielded the desired 2-(butylsulfanyl)-4-iodooxazole in 35% yield, alongside 31% of the reduced oxazole. researchgate.net The efficiency of the halogen dance can be significantly influenced by catalysts. The use of a catalytic amount (10 mol%) of 2-(butylsulfanyl)-5-bromooxazole was found to be crucial for improving the yield of the 4-iodo product. thieme-connect.com

Table 1: Effect of Different Bases on Halogen Dance Rearrangement of 2-(Butylsulfanyl)-5-iodooxazole researchgate.net

EntryBaseEquivalentsSolventTemperature (°C)Results
1LDA1.5THF-784-iodooxazole (35%), reduced oxazole (31%)
2KHMDS1.5THF-78No reaction
3NaHMDS1.5THF-78No reaction
4KDA1.5THF-78Starting material (46%), reduced oxazole (54%)
5n-BuLi1.0THF-78Reduced oxazole (98%)

This rearrangement strategy has also been successfully applied to bromooxazoles, where 5-bromooxazoles are converted to their 4-bromo isomers. thieme-connect.com This provides an alternative route to 4-halooxazoles, which can then potentially undergo halogen exchange to yield the corresponding iodo derivatives. thieme-connect.com

Synthesis of Precursors and Intermediates for this compound

The synthesis of the core oxazole-5-carboxylate structure is a critical first step before the introduction of the iodine atom at the C4 position. Several methods exist for constructing this heterocyclic framework.

A common and direct approach involves the reaction of an α-haloacetoacetate with formamide. For example, ethyl 4-methyloxazole-5-carboxylate can be prepared by reacting ethyl 2-chloroacetoacetate (EACA) with formamide. googleapis.com This process, however, can suffer from modest yields (around 65%) and requires a high consumption of formamide. googleapis.com

Another versatile method starts from commercially available materials to build the oxazole ring. Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can be synthesized by the condensation of methyl 2-chloroacetoacetate and urea (B33335) in refluxing ethanol, affording the product in a 67% yield. caltech.edu The resulting amino group can be further modified or removed if necessary for subsequent synthetic steps.

A more recent approach involves the direct construction of 4,5-disubstituted oxazoles from carboxylic acids and isocyanides. acs.org This method utilizes a stable triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate derivative. This allows for a modular and highly efficient synthesis of the oxazole-5-carboxylate framework with broad functional group tolerance. acs.org

The synthesis of 4-methyl-5-ethoxy oxazole, an intermediate for Vitamin B6, also provides insight into forming the oxazole-5-ester structure. The process involves the hydrolysis and subsequent decarboxylation of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate. google.com This highlights a pathway where the desired C5-ester is installed early, and other functionalities are manipulated later in the sequence.

The synthesis of iodooxazole-4-carboxylates provides access to important structural isomers and versatile building blocks for organic synthesis. Ethyl 2-chlorooxazole-4-carboxylate serves as a key intermediate for accessing a variety of substituted oxazoles through regiocontrolled halogenation and cross-coupling reactions. researchgate.netnih.gov

The synthesis of ethyl 2-iodooxazole-4-carboxylate can be achieved from this chloro-precursor. The methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov The resulting ethyl 2-iodooxazole-4-carboxylate is a valuable intermediate itself. For instance, it has been used in the total synthesis of the marine macrolide enigmazole A. In this synthesis, the 2-iodo group facilitates a Negishi-type coupling reaction by forming an oxazol-2-ylzinc reagent upon direct zinc insertion. researchgate.net

A general two-step synthesis of oxazole-4-carboxylates from aldehydes has also been developed, proceeding through 3-oxazoline-4-carboxylate intermediates. nih.gov This method offers a different entry point to the oxazole-4-carboxylate core, which could then be subjected to iodination.

Direct iodination of isoxazole precursors using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) has been shown to be an effective method for producing 4-iodoisoxazoles. beilstein-journals.org While isoxazoles and oxazoles are distinct isomers, similar electrophilic iodination strategies could potentially be applied to oxazole-4-carboxylate substrates to install an iodine atom at an available ring position.

Advanced Spectroscopic Analysis in the Characterization of Methyl 4 Iodooxazole 5 Carboxylate Derivatives

Application of Advanced NMR Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. For derivatives of Methyl 4-iodooxazole-5-carboxylate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm their identity and purity.

1D NMR Spectroscopy:

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. In a typical derivative, characteristic signals would include the methyl ester protons (a singlet around 3.8-4.0 ppm) and any signals from substituents on the oxazole (B20620) ring or appended groups.

¹³C NMR: Carbon NMR is crucial for identifying the carbon framework. Key resonances would include the ester carbonyl carbon (around 160-170 ppm), the oxazole ring carbons (C2, C4, and C5, with C4 being significantly downfield due to the iodine substituent), and the methyl ester carbon.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms. acs.org

Advanced 2D NMR Techniques: To resolve complex structures and assign all proton and carbon signals unambiguously, several 2D NMR techniques are utilized. These experiments are essential when dealing with novel derivatives where spectral data is not previously reported.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in a molecular fragment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments, such as confirming the connection between the methyl ester group and the C5 position of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformational preferences in flexible molecules.

In some oxazole derivatives, the presence of rotational isomers (rotamers) can lead to signal broadening or the appearance of multiple sets of signals in the NMR spectra. Techniques like Saturation Transfer Difference (STD) NMR can be employed to study the dynamics of this conformational exchange and resolve the signals corresponding to each rotamer.

Illustrative NMR Data for Related Oxazole Structures: While specific data for this compound is not widely published, data from analogous structures highlight the application of these techniques. For instance, in the characterization of novel oxazole-based macrocycles, ¹H NMR was used to identify signals for methyl groups on the oxazole ring (singlet at ~2.56 ppm) and various other substituents, confirming the successful synthesis. nih.gov

Technique Application for Oxazole Derivatives Information Gained
¹H, ¹³C, ¹⁹F NMRRoutine structural confirmationChemical environment, connectivity, presence of specific nuclei
COSYIdentification of spin systems¹H-¹H coupling networks
HSQC/HMBCUnambiguous signal assignment¹H-¹³C one-bond and long-range correlations
NOESYStereochemical and conformational analysisThrough-space proton-proton proximities
Saturation TransferDynamic conformational exchange studiesResolution of rotamer signals

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique molecular formula.

The most common ionization technique used for this class of compounds is Electrospray Ionization (ESI), which is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the confident confirmation of the molecular formula.

For example, in the synthesis of novel (oxazol-4-yl)-substituted compounds, HRMS was used to confirm the structures. acs.org A synthesized compound with the expected formula C₁₄H₁₀F₃N₂O₄⁺ would have a calculated exact mass, and the HRMS measurement would need to match this value closely (e.g., calculated: 354.0696, found: 354.0694) to be considered a positive identification. acs.org Similarly, the characterization of an oxazole building block with the formula C₂₃H₃₁N₂O₇ was confirmed by HRESI-MS, which showed a [M+H]⁺ ion at m/z 447.2129, correlating with the expected molecular weight. nih.gov

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to corroborate the structure determined by NMR. In the context of studying tautomerism in related heterocyclic systems, the fragmentation mechanisms have been proposed to reveal the existence of different tautomeric forms. nih.govmdpi.com

Technique Ionization Method Key Data Output Application
HRMSESI (Electrospray Ionization)Exact mass-to-charge (m/z) ratioUnambiguous determination of elemental composition
MS/MSCollision-Induced Dissociation (CID)Fragmentation patternStructural corroboration and isomer differentiation

X-ray Crystallography in the Determination of Solid-State Structures

While NMR provides the structure in solution, X-ray crystallography offers the definitive solid-state structure of a molecule. This technique is invaluable for unambiguously determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in a crystalline solid.

The process involves growing a single, high-quality crystal of the this compound derivative. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

This technique is particularly crucial for:

Absolute Stereochemistry: Confirming the absolute configuration of chiral centers.

Regiochemistry: Verifying the position of substituents on the oxazole ring, which can sometimes be ambiguous from NMR data alone.

Conformation: Revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Identifying hydrogen bonds, halogen bonds (potentially involving the iodine at C4), and π-stacking interactions that dictate the crystal packing.

Recent studies on complex oxazole-containing compounds have relied on X-ray crystallography for ultimate proof of structure. For instance, the structure of a novel naphtho[2,1-d]oxazole derivative, synthesized via a diazo strategy, was unequivocally confirmed by single-crystal X-ray analysis. acs.orgacs.org Similarly, X-ray diffraction studies have been used to analyze the conformation of building blocks derived from 5-substituted oxazole-4-carboxylates. researchgate.net

Crystallographic Data for a Representative Naphtho[2,1-d]oxazole Derivative:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.948(3)
b (Å) 8.833(3)
c (Å) 11.420(3)
β (°) 102.682(4)
Temperature (K) 100

Data derived from a representative structure in the literature for illustrative purposes. acs.org

Spectroscopic Studies of Tautomerism and Conformational Analysis

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a known phenomenon in heterocyclic chemistry. mdpi.combohrium.com For oxazole derivatives, particularly those with specific substitution patterns, the potential for tautomerism (e.g., keto-enol forms) exists and can significantly influence their chemical and biological properties. Spectroscopic methods are the primary means of investigating these equilibria.

NMR Spectroscopy: The rate of interconversion between tautomers determines the appearance of the NMR spectrum. bohrium.com

Slow Exchange: If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer, allowing for their quantification by integrating the respective peaks.

Fast Exchange: If the interconversion is rapid, a single set of averaged signals will be observed. The chemical shifts will be a weighted average of the shifts of the individual tautomers. Variable temperature (VT) NMR studies can be used to slow down the exchange, potentially resolving the individual signals at lower temperatures.

In a study on a novel 1,3,4-thiadiazole (B1197879) derivative, ¹H-NMR and ¹³C-NMR were used to confirm keto-enol tautomerism. The ¹³C-NMR spectrum distinctly showed two signals, one for the ketonic carbon (δ ~204.5 ppm) and one for the enolic carbon (δ ~155.5 ppm), providing clear evidence of the equilibrium. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of different tautomers are often distinct. By studying the UV-Vis spectrum in solvents of varying polarity, the equilibrium can be perturbed, leading to shifts in absorption maxima and changes in band intensity. For example, studies on other heterocyclic systems have shown that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol form. nih.govmdpi.com This solvatochromic behavior can be a strong indicator of a tautomeric equilibrium.

Conformational Analysis: Beyond tautomerism, the conformation of the ester group relative to the oxazole ring can be studied. The barrier to rotation around the C5-carboxyl bond can be investigated using dynamic NMR (DNMR) techniques and computational modeling. The conformation can influence intermolecular interactions and, consequently, the compound's physical and biological properties.

Applications of Methyl 4 Iodooxazole 5 Carboxylate As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic placement of the iodine atom on the oxazole (B20620) ring makes Methyl 4-iodooxazole-5-carboxylate an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the formation of C-C bonds. These reactions facilitate the linkage of the oxazole core to other heterocyclic or carbocyclic systems, leading to the creation of complex, polycyclic scaffolds.

Key among these methods are the Suzuki-Miyaura, Sonogashira, and Stille couplings. wikipedia.orgwikipedia.orguwindsor.ca In a Suzuki-Miyaura coupling, the iodooxazole can react with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This approach is particularly effective for creating bi-aryl or heteroaryl-aryl structures. A notable application is seen in the synthesis of phorbazole natural products, where a 4-iodooxazole (B3223780) intermediate was coupled with a pyrrole-2-boronic acid derivative to construct a core 2-(pyrrol-2-yl)oxazole structure. mdpi.com

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the iodooxazole with a terminal alkyne. wikipedia.orglibretexts.org This reaction provides a direct pathway to alkynyl-substituted oxazoles, which are themselves versatile intermediates for further transformations, such as cycloadditions or the formation of other heterocycles. Research on analogous 4-iodoisoxazoles demonstrates that this coupling is highly efficient for introducing a variety of substituted alkynes at the 4-position of the ring. rsc.org The Stille coupling, which uses organotin reagents, offers another robust method for forging C-C bonds, tolerating a wide range of functional groups on both coupling partners. wikipedia.orgorganic-chemistry.org

The table below summarizes research findings on analogous 4-iodoisoxazoles, which demonstrate the expected reactivity of this compound in Sonogashira cross-coupling reactions for building complex systems. rsc.org

4-Iodoheterocycle Substrate (Analog)Coupling Partner (Terminal Alkyne)Catalyst SystemProductYield (%)
4-Iodo-3,5-dimethylisoxazolePhenylacetylenePd(acac)₂/PPh₃, CuI, Cs₂CO₃4-(Phenylethynyl)-3,5-dimethylisoxazole98
4-Iodo-3,5-dimethylisoxazole1-HexynePd(acac)₂/PPh₃, CuI, Cs₂CO₃4-(Hex-1-yn-1-yl)-3,5-dimethylisoxazole95
4-Iodo-3,5-dimethylisoxazole3,3-Dimethyl-1-butynePd(acac)₂/PPh₃, CuI, Cs₂CO₃4-((3,3-Dimethylbut-1-yn-1-yl))-3,5-dimethylisoxazole91
4-Iodo-3-phenyl-5-methylisoxazolePhenylacetylenePd(acac)₂/PPh₃, CuI, Cs₂CO₃4-(Phenylethynyl)-3-phenyl-5-methylisoxazole85
4-Iodo-3-phenyl-5-methylisoxazole1-OctynePd(acac)₂/PPh₃, CuI, Cs₂CO₃4-(Oct-1-yn-1-yl)-3-phenyl-5-methylisoxazole88

Role in the Total Synthesis of Natural Products and Analogs

The utility of 4-iodooxazole derivatives as advanced intermediates is highlighted in the total synthesis of complex marine natural products. A key example is the synthesis of Phorbazole B, a chlorinated pyrrole-oxazole alkaloid. mdpi.com In this synthesis, a di-iodinated oxazole derivative served as a crucial precursor.

The synthetic strategy hinged on using the iodine atom at the C4-position of the oxazole as a temporary protecting group. This protection was essential to control the regioselectivity of the subsequent multi-step chlorination of an attached pyrrole (B145914) ring. Attempts to chlorinate the pyrrole-oxazole system without the C4-iodo group were unsuccessful in producing the desired substitution pattern. The presence of the bulky iodine atom effectively shielded the C4-position, directing the chlorination to the desired positions on the pyrrole nucleus. mdpi.com

The key intermediate, a tosyl-protected analog of this compound, underwent a Suzuki-Miyaura coupling with a Boc-protected pyrrole-2-boronic acid. After the successful coupling and subsequent multi-step chlorination of the pyrrole ring, the C4-iodo group was removed under reductive conditions to furnish the final natural product skeleton. This strategic use of a 4-iodooxazole building block underscores its importance in achieving complex molecular targets that would be difficult to access through other methods. mdpi.com

The table below outlines the key transformations involving the 4-iodooxazole intermediate in the synthesis of Phorbazole B. mdpi.com

Starting MaterialReactionKey ReagentsProduct/IntermediatePurpose of Step
Di-iodinated oxazole precursorSuzuki-Miyaura Coupling(1-Boc-pyrrol-2-yl)boronic acid, Pd(PPh₃)₄, K₂CO₃2-(Pyrrol-2-yl)-4-iodooxazole derivativeConstruction of the core pyrrole-oxazole skeleton.
2-(Pyrrol-2-yl)-4-iodooxazole derivativeMulti-step ChlorinationN-Chlorosuccinimide (NCS)2-(Trichloro-pyrrol-2-yl)-4-iodooxazole derivativeSelective chlorination of the pyrrole ring, with the C4-iodo group acting as a protecting/directing group.
2-(Trichloro-pyrrol-2-yl)-4-iodooxazole derivativeReductive De-iodinationH₂, Pd/CPhorbazole B core structureRemoval of the protecting iodine atom to reveal the final natural product structure.

Preparation of Functionally Diverse Oxazole Derivatives for Advanced Research

A primary application of this compound in advanced research is its use as a scaffold to generate libraries of functionally diverse oxazole derivatives. The C4-iodo group acts as a versatile chemical handle for introducing a wide array of substituents through established cross-coupling methodologies, enabling systematic exploration of structure-activity relationships in medicinal chemistry and materials science. nih.gov

Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are the principal tools for this diversification. wikipedia.orgorganic-chemistry.orgresearchgate.net By coupling the iodooxazole with a panel of different boronic acids, terminal alkynes, or organostannanes, researchers can rapidly access collections of oxazoles bearing distinct aryl, heteroaryl, vinyl, or alkynyl groups at the 4-position. The mild conditions of these reactions often tolerate a wide range of functional groups, allowing for the creation of highly decorated molecules.

The data from analogous 4-iodoisoxazole (B1321973) systems clearly illustrates this potential. rsc.org A single 4-iodoisoxazole precursor can be converted into a multitude of 4-alkynylisoxazoles by simply varying the terminal alkyne coupling partner. This strategy allows for the fine-tuning of molecular properties such as steric bulk, electronic character, and lipophilicity, which is crucial in drug discovery and the development of functional materials. After functionalization at the C4 position, the C5-ester provides a secondary site for modification, such as conversion to amides or carboxylic acids, further expanding the chemical diversity of the synthesized library. nih.gov

The following table, based on analogous reactivity, showcases the preparation of diverse oxazole derivatives from a common 4-iodo precursor, highlighting its role in generating compound libraries. rsc.org

Iodo-Heterocycle Precursor (Analog)ReagentReaction TypeResulting Functional Group at C4Product Class
4-Iodo-3,5-dimethylisoxazolePhenylacetyleneSonogashira Coupling-C≡C-Ph4-Alkynyl-isoxazole
4-Iodo-3,5-dimethylisoxazoleTrimethylsilylacetyleneSonogashira Coupling-C≡C-Si(CH₃)₃4-(Silylalkynyl)-isoxazole
4-Iodo-3,5-dimethylisoxazolePropargyl alcoholSonogashira Coupling-C≡C-CH₂OH4-(Hydroxyalkynyl)-isoxazole
4-Iodooxazole AnalogPhenylboronic acidSuzuki Coupling-Ph4-Aryl-oxazole
4-Iodooxazole AnalogTributyl(vinyl)tinStille Coupling-CH=CH₂4-Vinyl-oxazole

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While the synthesis of some 4-halo-oxazole-5-carboxylates has been documented, the development of novel, efficient, and sustainable routes to Methyl 4-iodooxazole-5-carboxylate remains a key area for future investigation. Current methods for analogous compounds, such as the synthesis of methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate from a 2-benzoyl-2-halo-2H-azirine-3-carboxylate precursor, provide a conceptual starting point uc.pt. However, these routes may involve harsh reagents or multi-step processes.

Future research could focus on:

Direct C-H Iodination: Investigating selective C-H iodination of a suitable oxazole (B20620) precursor would offer a more atom-economical and sustainable approach compared to traditional methods that may generate significant waste.

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents and recoverable, non-toxic catalysts for the synthesis of the oxazole ring and its subsequent iodination aligns with the principles of green chemistry researchgate.net.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
From 2-Acyl-2-halo-2H-azirines Established route for related compounds.Multi-step, potential for hazardous intermediates.
Direct C-H Iodination High atom economy, reduced waste.Achieving high regioselectivity on the oxazole ring.
Sustainable Catalysis Reduced environmental impact, catalyst recyclability.Catalyst stability and activity for the specific transformation.
One-Pot Multi-component Reactions High efficiency, reduced purification steps.Compatibility of reagents and reaction conditions.

Exploration of Emerging Reactivity Patterns and Catalysis

The iodine atom at the C4 position of this compound is a key functional handle for a variety of cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The reactivity of iodo-substituted heterocycles is well-established in palladium-catalyzed reactions, and this can be extrapolated to the title compound.

Future research in this area should explore:

Sonogashira Coupling: The palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides is a powerful tool for C-C bond formation wikipedia.orgyoutube.com. Investigating the Sonogashira coupling of this compound with various alkynes would provide access to a diverse range of alkynyl-substituted oxazoles, which are valuable precursors for pharmaceuticals and functional materials nih.govrsc.orgresearchgate.net.

Suzuki-Miyaura Coupling: This reaction, which couples organoboron compounds with halides, is one of the most versatile methods for creating biaryl linkages organic-chemistry.orglibretexts.orgyonedalabs.com. The Suzuki-Miyaura coupling of the title compound with a wide array of boronic acids and esters would enable the synthesis of a library of 4-aryl and 4-heteroaryl oxazoles with tunable electronic and photophysical properties beilstein-journals.orgresearchgate.netresearchgate.net.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com. Applying this reaction to this compound would allow for the introduction of vinyl substituents at the C4 position, further expanding the accessible chemical space.

C-N and C-S Coupling: Beyond C-C bond formation, the development of catalytic systems for C-N and C-S coupling reactions with the iodo-oxazole substrate would be highly valuable for accessing compounds with potential biological activity nih.gov.

A table summarizing the potential cross-coupling reactions is provided below:

Coupling ReactionReagentPotential Product
Sonogashira Terminal Alkyne4-Alkynyl-oxazole-5-carboxylate
Suzuki-Miyaura Boronic Acid/Ester4-Aryl/Heteroaryl-oxazole-5-carboxylate
Heck Alkene4-Vinyl-oxazole-5-carboxylate
Buchwald-Hartwig Amine/Thiol4-Amino/Thio-oxazole-5-carboxylate

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of reproducibility, scalability, and safety. The synthesis of functionalized oxazoles has already been successfully demonstrated in microreactor systems acs.org.

Future research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate rapid optimization of reaction conditions.

Automated Library Synthesis: Integrating the cross-coupling reactions of the title compound into an automated synthesis platform would allow for the rapid generation of large libraries of diverse oxazole derivatives for high-throughput screening in drug discovery and materials science.

In-line Purification and Analysis: The incorporation of in-line purification and analytical techniques within a flow setup would streamline the entire synthetic workflow, from starting materials to purified products.

The benefits of integrating these technologies are summarized in the table below:

TechnologyKey Advantages
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. acs.org
Automated Synthesis High-throughput experimentation, rapid library generation, increased reproducibility.
In-line Purification/Analysis Reduced manual handling, real-time reaction monitoring, streamlined workflow.

Advanced Materials Science Applications Based on Oxazole Frameworks

Oxazole-containing compounds have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and functional polymers spiedigitallibrary.orgontosight.ai. The unique electronic properties of the oxazole ring, combined with the potential for extensive functionalization via the iodo-ester scaffold of this compound, make it an attractive building block for novel materials.

Unexplored avenues for research include:

Deep-Blue Emitters for OLEDs: There is a persistent demand for stable and efficient deep-blue emitting materials for OLED displays. The rigid, planar structure of the oxazole core, when appropriately substituted, can lead to materials with high photoluminescence quantum yields and desirable color coordinates spiedigitallibrary.orgnih.gov. The title compound could serve as a key intermediate for the synthesis of novel, twisted bi-chromophore structures that are known to reduce aggregation-induced fluorescence quenching and lead to efficient deep-blue emission spiedigitallibrary.orgspiedigitallibrary.org.

Functional Polymers for Electronics: Polymers containing oxazole units in their backbone or as pendant groups can exhibit interesting electronic and thermal properties mdpi.com. The polymerization of monomers derived from this compound could lead to new materials for applications such as dielectric layers, charge transport layers in transistors, or as "green" alternatives to traditional insulators ontosight.aimdpi.com.

Sensors and Molecular Probes: The fluorescence properties of oxazole derivatives can be sensitive to their local environment. This opens up the possibility of designing and synthesizing novel sensors and molecular probes based on the this compound framework for the detection of ions, small molecules, or biological macromolecules.

The potential applications in materials science are outlined in the table below:

Application AreaDesired PropertiesRole of this compound
OLEDs High photoluminescence quantum yield, deep-blue emission, good thermal stability.Precursor to novel emissive materials with tailored electronic and photophysical properties. spiedigitallibrary.orgnih.gov
Functional Polymers Tunable electronic properties, high thermal stability, processability.Monomer for the synthesis of novel oxazole-containing polymers for electronic applications. ontosight.aimdpi.com
Sensors Environment-sensitive fluorescence, high selectivity and sensitivity.Scaffold for the design of new fluorescent probes.

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